Methyl 5-morpholino-2-cyanobenzoate
Description
Methyl 5-morpholino-2-cyanobenzoate is a chemical compound with the molecular formula C13H14N2O3 It is known for its unique structure, which includes a morpholine ring and a cyanobenzoate group
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 2-cyano-5-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C13H14N2O3/c1-17-13(16)12-8-11(3-2-10(12)9-14)15-4-6-18-7-5-15/h2-3,8H,4-7H2,1H3 |
InChI Key |
MSXBNEAGBLRQPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N2CCOCC2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-morpholino-2-cyanobenzoate typically involves the reaction of 5-cyanobenzoic acid with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification and cyclization to achieve the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-morpholino-2-cyanobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
1. Antiviral and Antimicrobial Activity
Methyl 5-morpholino-2-cyanobenzoate derivatives have been investigated for their potential as antiviral agents. Specifically, compounds with similar morpholino structures have shown efficacy against HIV protease and other viral targets. The morpholine moiety is crucial for enhancing the interaction with biological targets, leading to improved therapeutic outcomes in viral infections .
2. Cancer Therapeutics
Research has indicated that morpholino-based compounds can inhibit specific enzymes involved in cancer progression, such as phospholipase C (PLC). For instance, studies have reported that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines, suggesting that this compound could be a lead compound for developing novel anticancer therapies .
3. Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies of morpholino derivatives have demonstrated that modifications to the cyanobenzoate structure can significantly affect biological activity. For example, alterations in the substituents on the aromatic ring have been linked to enhanced enzyme inhibition and cell proliferation effects, indicating that systematic modifications could optimize therapeutic efficacy .
Biochemical Applications
1. Gene Regulation
this compound can serve as a building block in the synthesis of morpholino oligomers, which are used in gene silencing applications. These oligomers can be designed to bind to specific mRNA targets, thereby regulating gene expression with high specificity. This application is particularly relevant in research involving gene therapy and genetic engineering .
2. Enzyme Inhibition Studies
The compound has been utilized in biochemical assays to evaluate its inhibitory effects on various enzymes. For instance, studies on similar morpholino compounds have shown their ability to inhibit enzymes critical for metabolic pathways, which could lead to novel treatments for metabolic disorders .
Cosmetic Formulation
1. Skin Bioavailability and Efficacy
In cosmetic science, this compound has potential applications due to its properties as a skin penetration enhancer. Research indicates that compounds with similar structures can improve the delivery of active ingredients through the skin barrier, thereby enhancing the efficacy of topical formulations .
2. Stability and Safety Assessments
The compound's stability under various formulation conditions makes it a candidate for inclusion in cosmetic products. Regulatory frameworks require thorough safety evaluations of new cosmetic ingredients, and studies have shown that derivatives of this compound meet safety criteria while providing beneficial effects on skin hydration and texture .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 5-morpholino-2-cyanobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 5-morpholino-2-cyanobenzoate: shares similarities with other morpholine-containing compounds and cyanobenzoates.
2,7-Naphthyridines: These compounds also contain morpholine rings and exhibit similar biological activities.
Spiro-isoindolinone dihydroquinazolinones: These compounds have structural similarities and are studied for their biological activities.
Uniqueness: this compound is unique due to its specific combination of a morpholine ring and a cyanobenzoate group, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 5-morpholino-2-cyanobenzoate is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a detailed examination of its biological properties, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 246.26 g/mol. Its structure features a morpholine ring, which is known for its ability to interact with biological targets due to its nitrogen-containing heterocyclic nature. The compound is classified under benzoates and has been studied for its potential therapeutic effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of morpholine have been reported to possess antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial enzymes or interference with cell wall synthesis.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of morpholine derivatives. This compound may act by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. A study demonstrated that similar compounds could form stable complexes with these enzymes, thereby reducing inflammation .
Antiviral Activity
The compound's structural features suggest potential antiviral activity, particularly against RNA viruses. The morpholine moiety may enhance its ability to penetrate cell membranes and interact with viral proteins. Research into related compounds has shown promise in targeting viral proteases essential for viral replication, which could be a critical area for further exploration with this compound .
Synthesis
This compound can be synthesized through various methods involving the reaction of morpholine derivatives with appropriate aromatic precursors. A notable synthetic route involves the use of cyanobenzoyl chloride in the presence of morpholine under controlled conditions to yield the desired ester .
Case Studies and Research Findings
- Antimicrobial Study : A study evaluating the antimicrobial efficacy of morpholino derivatives found that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus. This suggests that this compound may share similar properties .
- Anti-inflammatory Mechanism : In vitro assays demonstrated that compounds with a similar structure inhibited COX enzymes by forming hydrogen bonds at the active site, leading to reduced prostaglandin synthesis. This mechanism was supported by molecular docking studies that predicted strong binding affinities .
- Antiviral Potential : A review highlighted the potential of morpholine-containing compounds as inhibitors of viral proteases, suggesting that this compound could be evaluated for its ability to inhibit SARS-CoV-2 protease, which is critical for viral replication .
Q & A
Q. How can synthetic yield be optimized for Methyl 5-morpholino-2-cyanobenzoate in multi-step reactions?
- Methodological Answer : Optimization involves systematic adjustments to reaction conditions. For example, in analogous morpholino-cyanobenzoate syntheses (e.g., 5-(cyano(morpholino)methyl)-2-fluorobenzoic acid), Zn(OAc)₂·2H₂O acts as a Lewis acid catalyst, enabling efficient imine formation between morpholine and aldehyde intermediates . Key parameters include:
- Catalyst loading : 0.5–1.0 mol% Zn(OAc)₂.
- Reaction time : 12–24 hours at room temperature.
- Solvent selection : Chloroform or dichloromethane for improved solubility.
- Workup : Sequential extraction with methylene chloride (3×50 mL) and drying over MgSO₄ to minimize product loss .
A comparative study of catalysts (e.g., ZnCl₂ vs. Zn(OAc)₂) could further refine yields.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use orthogonal methods to confirm structure and purity:
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area).
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., morpholino protons at δ 2.5–3.5 ppm, cyano group absence of protons).
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]⁺ = 247.09).
- TLC : Silica gel plates (ethyl acetate/hexane, 1:1) for rapid monitoring .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer :
- Storage conditions : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the cyano or ester groups.
- Incompatibilities : Avoid strong acids/bases and oxidizing agents, which may degrade the morpholino ring or ester linkage .
- Decomposition products : Monitor for carbon oxides and nitrogen oxides during thermal stress using TGA-FTIR .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?
- Methodological Answer :
- QSAR Studies : Use software like Schrödinger or MOE to correlate substituent effects (e.g., electron-withdrawing cyano groups) with bioactivity. For example, analogs of 2-(2,6-dimethylmorpholino)-5-nitrobenzoic acid were optimized for kinase inhibition via molecular docking into ATP-binding pockets .
- ADMET Prediction : Tools like SwissADME predict metabolic stability (e.g., cytochrome P450 interactions) and blood-brain barrier permeability.
Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?
- Methodological Answer :
- Metabolic Stability Assays : Perform liver microsomal studies (e.g., rat/human microsomes) to identify rapid degradation pathways. For example, esterase-mediated hydrolysis of methyl esters can reduce in vivo efficacy .
- Pharmacokinetic Profiling : Compare plasma protein binding (e.g., using equilibrium dialysis) and tissue distribution via LC-MS/MS.
Q. How to develop a validated HPLC method for quantifying trace impurities?
- Methodological Answer :
- Column : Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).
- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Validation :
- Linearity : R² ≥ 0.999 over 0.1–200 µg/mL.
- LOD/LOQ : 0.05 µg/mL and 0.1 µg/mL, respectively.
- Precision : ≤2% RSD for intraday/interday replicates .
Q. What structural modifications enhance selectivity toward kinase targets?
- Methodological Answer :
- Substituent Engineering : Replace the methyl ester with a bulkier tert-butyl group to reduce off-target binding.
- Morpholino Ring Modifications : Introduce 2,6-dimethyl groups (as in 2-(2,6-dimethylmorpholino)-5-nitrobenzoic acid) to improve hydrophobic interactions with kinase pockets .
Q. How to assess metabolic stability using microsomal assays?
- Methodological Answer :
- Protocol :
Incubate compound (1 µM) with liver microsomes (0.5 mg/mL) and NADPH regeneration system.
Sample at 0, 15, 30, 60 minutes.
Quench with ice-cold acetonitrile, centrifuge, and analyze via LC-MS.
- Data Interpretation : Half-life (t₁/₂) > 60 minutes indicates favorable metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
